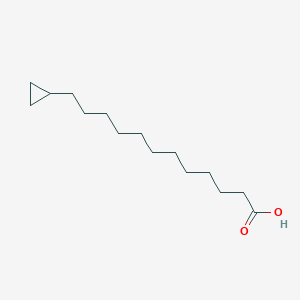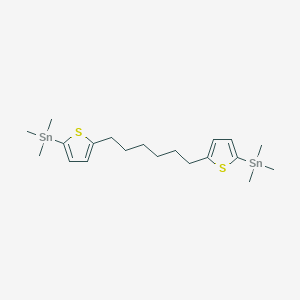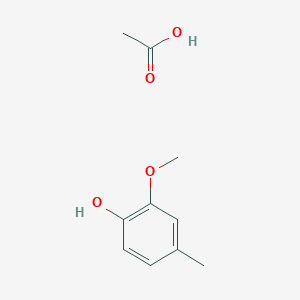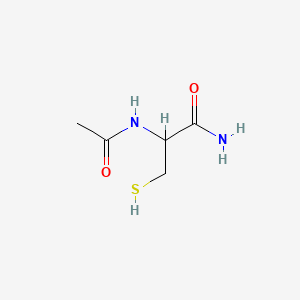![molecular formula C12H16N2O B12091447 6-[(Propan-2-yl)amino]-1,2,3,4-tetrahydroquinolin-2-one](/img/structure/B12091447.png)
6-[(Propan-2-yl)amino]-1,2,3,4-tetrahydroquinolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[(Propan-2-yl)amino]-1,2,3,4-tetrahydroquinolin-2-one: , also known by its systematic name 6-([1S]-1-phenylethyl)amino-3-(propan-2-yl)-1H-pyrimidine-2,4-dione , is a chemical compound with the following properties:
Molecular Formula: C₁₆H₁₉N₃O₂
Molecular Weight: 273.34 g/mol
Appearance: White powder
Purity: 98%
Vorbereitungsmethoden
Synthetic Routes: The synthetic routes for this compound involve the condensation of appropriate precursors. One common method is the reaction between 1-phenylethylamine and 3-(propan-2-yl)-1H-pyrimidine-2,4-dione . The reaction proceeds under specific conditions to yield the desired product.
Industrial Production: Industrial production methods may vary, but they typically involve large-scale synthesis using optimized conditions. These methods ensure high yield and purity for commercial purposes.
Analyse Chemischer Reaktionen
Reactivity:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can yield reduced derivatives of the compound.
Substitution: Substitution reactions at different positions on the quinoline ring are possible.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles (e.g., amines, alkoxides) can be used.
Major Products: The major products depend on the specific reaction conditions. Oxidation may lead to quinoline derivatives, while reduction can yield tetrahydroquinolines.
Wissenschaftliche Forschungsanwendungen
This compound finds applications across several scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological targets, including enzymes and receptors.
Medicine: Investigations explore its potential as a drug candidate, especially in areas like cardiovascular diseases.
Industry: It may be used in the development of novel materials or catalysts.
Wirkmechanismus
The exact mechanism of action remains an active area of research. it likely involves interactions with specific cellular targets, modulating relevant pathways.
Vergleich Mit ähnlichen Verbindungen
While there are related quinoline derivatives, the unique combination of the phenylethylamine side chain and the tetrahydroquinoline core sets 6-[(Propan-2-yl)amino]-1,2,3,4-tetrahydroquinolin-2-one apart.
.
Eigenschaften
Molekularformel |
C12H16N2O |
|---|---|
Molekulargewicht |
204.27 g/mol |
IUPAC-Name |
6-(propan-2-ylamino)-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C12H16N2O/c1-8(2)13-10-4-5-11-9(7-10)3-6-12(15)14-11/h4-5,7-8,13H,3,6H2,1-2H3,(H,14,15) |
InChI-Schlüssel |
OEFRNNIODBAXPP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NC1=CC2=C(C=C1)NC(=O)CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Oxazole, 2,2'-[(1S)-2,2',3,3'-tetrahydro-1,1'-spirobi[1H-indene]-7,7'-diyl]bis[4,5-dihydro-4-(phenylmethyl)-, (4S,4'S)-](/img/structure/B12091379.png)



![1-(2,4,6-Trimethylphenyl)-3-[(2S)-4-methylpentanoic acid]imidazolium chloride](/img/structure/B12091392.png)
![tert-butyl N-[3-(3,4-dihydroxyphenyl)-1-(dimethylamino)-1-oxopropan-2-yl]carbamate](/img/structure/B12091404.png)




![S-2-Benzothiazolyl (alphaZ)-5-amino-I+/--[(triphenylmethoxy)imino]-1,2,4-thiadiazole-3-ethanethioate](/img/structure/B12091427.png)


